

A Comparative Analysis of LAS190792 (AZD8999) in Clinical Development

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Compound of Interest

Compound Name: LAS190792

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This guide provides a comparative analysis of the clinical trial results for **LAS190792** (also known as AZD8999), a novel bifunctional muscarinic receptor antagonist and β 2-adrenoceptor agonist (MABA). The document summarizes available quantitative data, outlines typical experimental protocols for such a compound, and visualizes key biological pathways and experimental workflows.

Data Presentation: Performance Metrics

LAS190792 has been evaluated in early-stage clinical trials for its potential as a bronchodilator. While comprehensive data from late-stage trials is not yet publicly available, results from a Phase I study in patients with mild asthma have demonstrated its safety and efficacy.

Table 1: Summary of **LAS190792** Phase I Clinical Trial Results in Mild Asthma

Dose	Change in Trough FEV1 from Baseline (Liters)	Safety and Tolerability
5 µg	Not reported	Safe and well-tolerated
20 µg	Statistically significant improvement	Safe and well-tolerated
50 µg	0.371 - 0.599 (Clinically meaningful)	Safe and well-tolerated
100 µg	Dose-dependent increase	Safe and well-tolerated
400 µg	Sustained bronchodilation over 36 hours	Safe and well-tolerated; Maximum tolerated dose not reached. The most frequently reported adverse event was headache (29.4% of patients). One serious adverse event occurred but was not related to the treatment. ^[1]

Note: This data is based on an abstract of a randomized, placebo-controlled, ascending-dose trial. Specific mean changes for each dose were not fully detailed in the available public information.

Comparison with Alternative Therapies

LAS190792, as a MABA, offers a dual mechanism of action in a single molecule. It can be compared to other long-acting muscarinic antagonists (LAMAs) and long-acting β 2-agonists (LABAs), which are often administered as fixed-dose combinations for chronic obstructive pulmonary disease (COPD). The following table presents data from studies comparing different LAMA/LABA combinations. It is important to note that the patient population (COPD vs. Asthma) and study designs differ from the **LAS190792** trial.

Table 2: Comparative Efficacy of LAMA/LABA Fixed-Dose Combinations in COPD

Treatment	Change in Trough FEV1 from Baseline (mL)	Key Findings
Umeclidinium/Vilanterol (UMEC/VI)	172	Non-inferior to Tiotropium + Indacaterol.
Tiotropium + Indacaterol (TIO + IND)	171	Similar improvements in lung function and patient-reported outcomes as UMEC/VI.
Tiotropium/Olodaterol	Not specified in direct comparison	Showed a trend towards better outcomes in some real-world evidence studies.
Indacaterol/Glycopyrronium	Not specified in direct comparison	Effective in improving lung function and reducing exacerbations.

Experimental Protocols

While the specific and complete protocol for the **LAS190792** Phase I trial is not publicly available, a typical protocol for such a study would include the following key elements.

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose and multiple-ascending dose study.

Participant Population: Healthy volunteers or patients with stable, mild-to-moderate asthma or COPD. Key inclusion criteria often include a certain baseline Forced Expiratory Volume in 1 second (FEV1) and reversibility to a short-acting bronchodilator.

Key Assessments:

- **Pharmacodynamics:** Serial spirometry to measure FEV1 and other lung function parameters at predefined time points post-dose to assess onset and duration of bronchodilation.
- **Pharmacokinetics:** Blood sampling at various time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile, including parameters like Cmax (maximum concentration) and Tmax (time to maximum concentration).

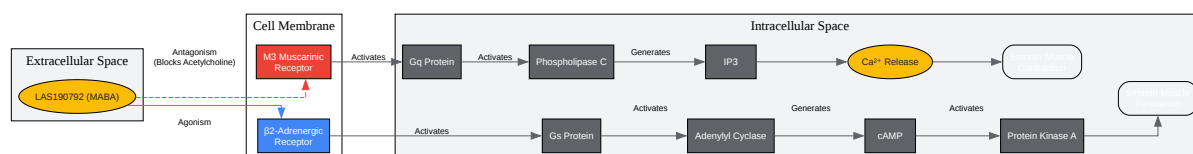
- Safety and Tolerability: Continuous monitoring of adverse events, vital signs (heart rate, blood pressure), electrocardiograms (ECGs), and clinical laboratory tests.

Methodology for FEV1 Measurement: Spirometry is performed according to American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines. Participants perform a series of forced expiratory maneuvers, and the highest FEV1 value from at least three acceptable and repeatable maneuvers is recorded.

Mandatory Visualizations

Signaling Pathway of a MABA

Below is a diagram illustrating the dual mechanism of action of a Muscarinic Antagonist and β 2-Adrenoceptor Agonist (MABA) like **LAS190792** in airway smooth muscle cells.

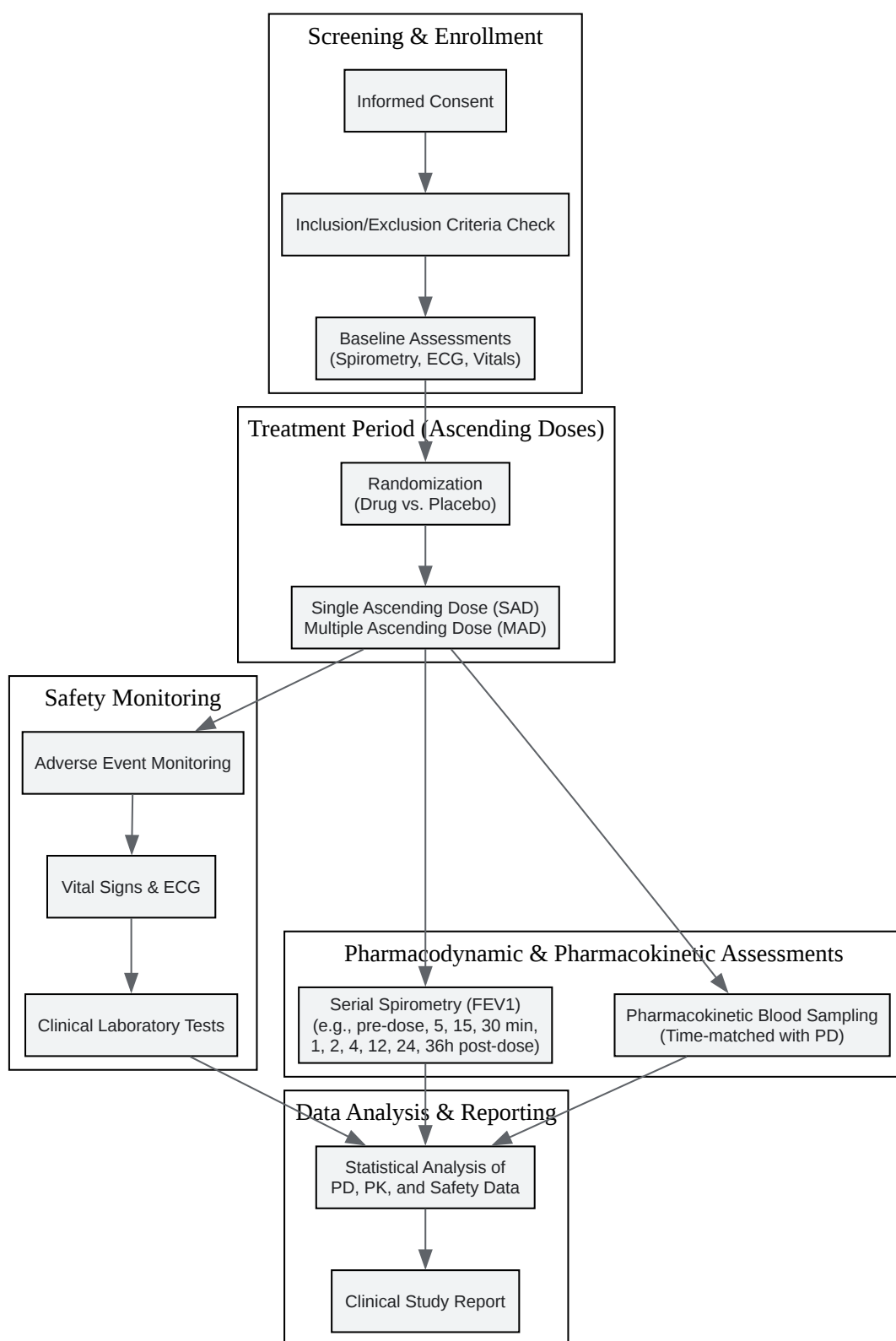


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Caption: Dual signaling pathway of a MABA in airway smooth muscle.

Experimental Workflow for a Phase I Bronchodilator Trial

The following diagram outlines a typical workflow for a first-in-human clinical trial assessing a novel inhaled bronchodilator.



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Caption: Typical workflow of a Phase I bronchodilator clinical trial.

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References

- 1. Crosstalk between beta-2-adrenoceptor and muscarinic acetylcholine receptors in the airway - PMC [pmc.ncbi.nlm.nih.gov]
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